
Benzenepropanal, 3,4-dimethyl-
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Description
Benzenepropanal, 3,4-dimethyl- is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in 3,4-dimethylbenzenepropanal undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:
Reagent/Conditions | Product | Mechanism | Source |
---|---|---|---|
KMnO4 (hot, acidic) | 3,4-Dimethylbenzoic acid | Cleavage of the benzylic C–H bond | |
CrO3 (Jones reagent) | 3,4-Dimethylbenzaldehyde ketone | Radical-mediated oxidation |
For example, oxidation with hot KMnO4 converts the benzylic carbon into a carboxylic acid group via radical intermediates. The reaction proceeds through homolytic cleavage of the benzylic C–H bond (bond dissociation energy ~90 kcal/mol), forming a benzylic radical that reacts further with Mn=O species .
Hydroacylation with Alkynes/Alkenes
3,4-Dimethylbenzenepropanal participates in rhodium-catalyzed hydroacylation, forming α,β-unsaturated ketones (enones). Key findings include:
The reaction mechanism involves oxidative addition of the aldehyde C–H bond to Rh(I), followed by alkyne/alkene insertion and reductive elimination . Ligands like DPEphos enhance regioselectivity for linear products.
Benzylic Bromination
The benzylic position undergoes radical bromination using N-bromosuccinimide (NBS):
Conditions | Product | Selectivity | Source |
---|---|---|---|
NBS, light, CCl4 | 3,4-Dimethylbenzyl bromide | High |
The reaction proceeds via a radical chain mechanism, initiated by light or peroxides. The benzylic radical intermediate reacts with Br2 (generated in situ from NBS) .
Nucleophilic Additions
The aldehyde group reacts with nucleophiles such as Grignard reagents or hydrides:
Reagent | Product | Notes | Source |
---|---|---|---|
RMgX (Grignard) | Secondary alcohol derivatives | Requires anhydrous conditions | |
NaBH4 | 3,4-Dimethylbenzyl alcohol | Mild reduction |
Electron-donating methyl groups on the benzene ring slightly deactivate the aldehyde toward nucleophilic attack compared to unsubstituted benzaldehyde.
Condensation Reactions
The compound undergoes aldol and Claisen-Schmidt condensations:
Reaction Type | Conditions | Product | Source |
---|---|---|---|
Aldol condensation | Base (NaOH), heat | β-Hydroxy ketone derivatives | |
Claisen-Schmidt | Acidic/neutral, heating | α,β-Unsaturated ketones |
For example, condensation with acetophenone under basic conditions yields chalcone-like derivatives .
Key Mechanistic Insights
-
Radical Stability : The benzylic position forms stable radicals due to resonance with the aromatic ring, enabling selective bromination and oxidation .
-
Catalyst-Ligand Effects : Rhodium complexes with bisphosphine ligands (e.g., DPEphos) suppress competitive alkyne cyclotrimerization during hydroacylation .
-
Steric Effects : 3,4-Dimethyl substituents hinder electrophilic aromatic substitution but enhance benzylic reactivity .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-8H,3-4H2,1-2H3 |
InChI Key |
YBUXFZICSZNQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)C |
Origin of Product |
United States |
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